An In-Depth Technical Guide to (3-Fluoro-5-methoxyphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to (3-Fluoro-5-methoxyphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of (3-Fluoro-5-methoxyphenyl)methanol (CAS No. 914637-27-7), a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its synthesis, strategic importance in medicinal chemistry, detailed experimental protocols, and its role in the development of targeted therapeutics.
Strategic Importance in Medicinal Chemistry
(3-Fluoro-5-methoxyphenyl)methanol is a valuable intermediate in organic synthesis, primarily utilized in the production of pharmaceuticals and agrochemicals.[1] The strategic placement of the fluorine and methoxy groups on the phenyl ring is pivotal for modulating the physicochemical and pharmacokinetic properties of target molecules.
The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. A fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[2]
The Role of the Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic environment of the aromatic ring, potentially enhancing interactions with biological targets. It can also serve as a handle for further chemical modification.
The combination of these two moieties in the meta positions makes (3-Fluoro-5-methoxyphenyl)methanol a versatile scaffold for introducing these desirable properties into complex molecules, with applications in the development of compounds targeting neurological disorders and other therapeutic areas.[3]
Physicochemical and Safety Data
A summary of the key properties and safety information for (3-Fluoro-5-methoxyphenyl)methanol is presented below.
| Property | Value | Reference(s) |
| CAS Number | 914637-27-7 | [4] |
| Molecular Formula | C₈H₉FO₂ | [4] |
| Molecular Weight | 156.16 g/mol | [4] |
| Appearance | Clear, almost colorless liquid to solid | [2][5] |
| Boiling Point | 27-30 °C | [5] |
| InChI Key | AKNFFYDXPZERQS-UHFFFAOYSA-N | [5] |
| SMILES | OCc1cc(OC)cc(F)c1 | [4] |
Safety Profile: (3-Fluoro-5-methoxyphenyl)methanol is associated with the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard precautionary measures should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.[4]
Synthesis of (3-Fluoro-5-methoxyphenyl)methanol
The most direct and common synthetic route to (3-Fluoro-5-methoxyphenyl)methanol is the chemoselective reduction of its corresponding aldehyde, 3-fluoro-5-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this transformation, selectively reducing aldehydes and ketones to their corresponding alcohols while typically not affecting less reactive functional groups like esters or amides.[6]
Caption: Synthetic pathway for (3-Fluoro-5-methoxyphenyl)methanol.
Detailed Experimental Protocol: Reduction of 3-Fluoro-5-methoxybenzaldehyde
This protocol is based on established procedures for the sodium borohydride reduction of aromatic aldehydes.[3]
Materials:
-
3-Fluoro-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-methoxybenzaldehyde in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride to the solution in small portions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Fluoro-5-methoxyphenyl)methanol.
-
Purification (if necessary): The crude product can be further purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis and purification.
Application in the Synthesis of Targeted Therapeutics: The Case of TAK-659
A significant application of (3-Fluoro-5-methoxyphenyl)methanol is its use as a key intermediate in the synthesis of the investigational drug TAK-659 (mivavotinib) . TAK-659 is a potent, orally available dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[7][8] Both SYK and FLT3 are critical signaling components in various B-cell malignancies, and their inhibition has shown promise in treating conditions like diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[8][9]
The synthesis of TAK-659 involves the coupling of the (3-Fluoro-5-methoxyphenyl)methanol-derived moiety with the core heterocyclic structure of the drug. The specific fluoro- and methoxy- substitution pattern provided by this building block is crucial for the compound's binding affinity and overall pharmacological profile.
Spectroscopic Characterization
The structural confirmation of synthesized (3-Fluoro-5-methoxyphenyl)methanol is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. Representative spectral data are as follows:
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the methoxy protons (~3.8 ppm), a singlet or doublet for the benzylic protons (~4.7 ppm), a broad singlet for the hydroxyl proton, and multiplets in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the substituted phenyl ring.
-
¹³C NMR (CDCl₃): Characteristic peaks would be observed for the methoxy carbon (~55 ppm), the benzylic carbon (~64 ppm), and six distinct signals in the aromatic region, with the carbons attached to fluorine and oxygen showing characteristic shifts and C-F coupling.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol functional group.
References
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3-Fluoro-5-Methoxybenzyl Alcohol - MySkinRecipes. [Online]. Available: [Link]
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(3-Fluoro-5-methoxyphenyl)(phenyl)methanol | C14H13FO2 | CID 177689487 - PubChem. [Online]. Available: [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Online]. Available: [Link]
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Discovery of TAK-659 an Orally Available Investigational Inhibitor of Spleen Tyrosine Kinase (SYK) - ResearchGate. [Online]. Available: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Online]. Available: [Link]
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Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. [Online]. Available: [Link]
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NaBH4 & LiAlH4 Reductions (IOC 23) - YouTube. [Online]. Available: [Link]
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Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed. [Online]. Available: [Link]
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3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem. [Online]. Available: [Link]
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3-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 5314561 - PubChem. [Online]. Available: [Link]
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Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC - PubMed Central. [Online]. Available: [Link]
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3-fluoro-5-methoxybenzyl alcohol - ChemTik Products. [Online]. Available: [Link]
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